Product packaging for Empagliflozin α-Anomer-d4(Cat. No.:)

Empagliflozin α-Anomer-d4

Cat. No.: B1156804
M. Wt: 454.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Empagliflozin α-Anomer-d4 (CAS 2749293-95-4) is a deuterium-labeled, isotopically pure analog of the Empagliflozin α-anomer. This compound serves as a critical Research Use Only (RUO) tool in pharmaceutical and bioanalytical chemistry, specifically designed for the precise quantification and analysis of its non-deuterated counterpart. The primary application of this compound is as an internal standard in advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical structure to the target analyte, combined with the distinct mass shift conferred by the deuterium atoms, allows for highly accurate and reliable quantification. This is essential for minimizing matrix effects and instrumental variability, thereby ensuring data integrity in complex analyses. This compound is indispensable for specific research workflows, including: Analytical Method Development and Validation: Used as a critical reference material to establish specificity, accuracy, and precision in methods designed to detect and quantify the Empagliflozin α-anomer impurity. Quality Control (QC) and Quality Assurance (QA): Employed during the commercial production of Empagliflozin and its related drug formulations to monitor and control impurity profiles, ensuring product safety and compliance with regulatory standards from agencies like the FDA and EMA. Pharmacokinetic and Metabolic Studies: While Empagliflozin itself is a potent SGLT2 inhibitor used to manage type 2 diabetes and heart failure, the study of its anomeric impurities is vital for a comprehensive understanding of the drug's stability and purity. By providing a stable and well-characterized reference point, this compound empowers researchers to maintain stringent quality control in drug manufacturing and conduct robust metabolic research, supporting the development of safer and more effective therapeutics.

Properties

Molecular Formula

C₂₃H₂₃D₄ClO₇

Molecular Weight

454.93

Origin of Product

United States

Synthetic Methodologies for Empagliflozin α Anomer D4

Retrosynthetic Analysis for the Targeted Incorporation of Deuterium (B1214612) Atoms

A retrosynthetic analysis for Empagliflozin (B1684318) α-Anomer-d4 dictates a strategy that allows for the precise and efficient incorporation of deuterium atoms at the specified positions while controlling the stereochemistry at the anomeric center. The primary disconnection is at the C-glycosidic bond, which simplifies the molecule into two key fragments: a protected glucose derivative and a deuterated aglycone moiety.

Scheme 1: Retrosynthetic Disconnection

This approach isolates the two major synthetic challenges:

The stereoselective formation of the α-C-glycosidic bond: This is a non-trivial step, as the therapeutically active form of Empagliflozin is the β-anomer, and most synthetic routes are optimized accordingly.

The synthesis of the chiral, deuterated building block: The (S)-tetrahydrofuran-3-yl-2,2,5,5-d4-ol fragment must be prepared with high isotopic and enantiomeric purity.

The strategy prioritizes introducing the deuterium label via a stable, well-defined intermediate—the deuterated tetrahydrofuranol—rather than attempting a late-stage, potentially non-specific hydrogen-deuterium exchange on the final molecule. This ensures precise localization of the deuterium atoms.

Strategies for Regiospecific Deuteration at the Tetrahydrofuran-3-yl-2,2,5,5-d4 Moiety

The synthesis of the key deuterated intermediate, (S)-tetrahydrofuran-3-yl-2,2,5,5-d4-ol, is not described in readily available literature. However, a plausible and efficient route can be proposed based on established methods for synthesizing the non-deuterated analogue. The synthesis of 3-hydroxytetrahydrofuran (B147095) commonly proceeds via the acid-catalyzed cyclization of 1,2,4-butanetriol. wikipedia.orggoogle.com

Therefore, a logical approach begins with a deuterated C4 building block, such as diethyl succinate-d4.

Proposed Synthetic Scheme for Deuterated Intermediate

StepReactionReagents and ConditionsProduct
1Reduction of DiesterLithium aluminum deuteride (B1239839) (LAD) in an inert solvent (e.g., THF).1,4-Butanediol-1,1,4,4-d4
2MonoprotectionProtection of one primary alcohol with a suitable group (e.g., trityl chloride).4-(Trityloxy)butane-1,1,4,4-d4-1-ol
3OxidationMild oxidation of the remaining primary alcohol to an aldehyde (e.g., Swern or Dess-Martin).4-(Trityloxy)butane-1,1,4,4-d4-1-al
4Asymmetric AdditionAsymmetric addition of a C1 nucleophile (e.g., using a chiral catalyst) to form the secondary alcohol, establishing the (S)-stereocenter.(S)-1-(Trityloxy)pentane-1,1,5,5-d4-2,5-diol
5Deprotection & CyclizationRemoval of the trityl group and subsequent acid-catalyzed cyclization (e.g., p-toluenesulfonic acid, heat).(S)-Tetrahydrofuran-3-yl-2,2,5,5-d4-ol

This multi-step sequence allows for the controlled introduction of deuterium at the terminal positions (which become C2 and C5 of the THF ring) and the establishment of the correct stereochemistry at C3. An alternative, though potentially less specific, method could involve the catalytic deuteration of a suitable furan (B31954) derivative over a palladium or platinum catalyst. researchgate.net

Control of Stereochemistry and Anomeric Configuration during Synthesis of the α-Anomer

The formation of the C-glycosidic bond in SGLT2 inhibitors typically involves the reaction of an organometallic aglycone with a protected gluconolactone (B72293). This reaction generally favors the formation of the thermodynamically more stable β-anomer. Achieving high selectivity for the α-anomer requires specific strategies to override this natural preference.

Several factors can be manipulated to favor the α-configuration:

Choice of Lewis Acid: The Lewis acid used to activate the gluconolactone plays a pivotal role. While strong Lewis acids often lead to anomerization and favor the β-product, certain systems can promote α-selectivity. For instance, some nickel-catalyzed cross-coupling reactions have demonstrated excellent α-selectivity in the synthesis of C-aryl glycosides. rsc.orgacs.org The use of additives like SnCl₄ in stoichiometric amounts has also been shown to reverse the selectivity from β to α in certain glycosylation reactions. acs.org

Protecting Groups: The stereochemical outcome is highly dependent on the protecting groups on the glucose moiety. The presence of a "participating" group at the C2 position (like an acetyl group) strongly directs the formation of the β-anomer via a neighboring group participation mechanism. To favor the α-anomer, non-participating protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, must be used on the C2 hydroxyl.

Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically formed product, which can be the α-anomer under certain conditions.

A potential set of conditions to favor the α-anomer would involve a protected 2,3,4,6-tetra-O-benzyl-D-gluconolactone reacting with the pre-formed lithiated or Grignard reagent of the deuterated aglycone at low temperature (-78 °C), followed by reductive elimination using a silane (B1218182) (e.g., triethylsilane) and a carefully selected Lewis acid known to promote α-C-glycoside formation.

Purification Techniques for Achieving High Isotopic and Chemical Purity

The purification of Empagliflozin α-Anomer-d4 is a critical step to ensure it is suitable as an analytical standard. The process must remove not only process-related chemical impurities but also undesired isotopic variants (isotopologues), such as d0, d1, d2, or d3 species.

Table of Purification Methods and Their Targets

TechniquePrimary TargetDescription
Column Chromatography Gross Chemical ImpuritiesA primary purification step using silica (B1680970) gel to separate the target compound from unreacted starting materials and major byproducts based on polarity.
Preparative HPLC Close-eluting Impurities & AnomersHigh-performance liquid chromatography on a larger scale can effectively separate the desired α-anomer from any residual β-anomer formed during the synthesis.
Recrystallization Final Product PolishingCan significantly enhance both chemical and isotopic purity if a suitable solvent system is found, as the crystal lattice will preferentially incorporate the correct molecule.
Analytical Characterization Purity ConfirmationWhile not a purification method, it is essential for verifying purity. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and isotopic enrichment. Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR, ¹³C-NMR) confirms the structure, the precise location of deuterium incorporation, and quantifies the isotopic purity.

Achieving greater than 98% chemical purity and greater than 99% isotopic enrichment is a common goal for such standards. This often requires a combination of the techniques listed above, with preparative HPLC being the most powerful tool for removing structurally similar impurities.

Scale-Up Considerations for Laboratory and Research Production

Transitioning the synthesis of this compound from a milligram-scale discovery route to a gram-scale research production involves several key considerations:

Cost and Availability of Deuterated Reagents: The primary cost driver is often the source of deuterium. While deuterium oxide (D₂O) is relatively inexpensive, multi-step synthesis of complex deuterated building blocks like (S)-tetrahydrofuran-3-yl-2,2,5,5-d4-ol can be costly and time-consuming. The efficiency of each step in the deuterated intermediate's synthesis is paramount to economic viability.

Process Safety and Robustness: Reactions involving highly reactive organometallic species (e.g., n-BuLi or Grignard reagents) and cryogenic temperatures (-78 °C) can be challenging to manage at a larger scale. Ensuring consistent and safe temperature control is crucial.

Chromatographic Separation: Purification by preparative HPLC is effective but can be a bottleneck at larger scales. Optimizing reaction conditions to maximize the yield and purity of the crude product is essential to reduce the burden on chromatography.

Isotopic Scrambling: In any step following the introduction of deuterium, reaction conditions must be carefully chosen to avoid unintentional hydrogen-deuterium exchange or loss of the label, which would compromise isotopic purity.

For laboratory and research production, a balance must be struck between the elegance of the synthetic route and its practicality in terms of cost, safety, and the ability to consistently deliver a product of high chemical and isotopic purity.

Advanced Analytical Characterization of Empagliflozin α Anomer D4 for Isotopic Integrity and Stereochemical Purity

High-Resolution Mass Spectrometry for Isotopic Abundance, Purity, and Distribution Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Empagliflozin (B1684318) α-Anomer-d4. It provides precise mass measurements, allowing for the confirmation of the elemental composition and the successful incorporation of the four deuterium (B1214612) atoms. The high resolving power of HRMS distinguishes the deuterated compound from its unlabeled counterpart and other potential impurities with minute mass differences.

The primary application of HRMS in this context is to determine the isotopic purity and abundance. By analyzing the mass spectrum, scientists can quantify the percentage of the d4-labeled species relative to d0, d1, d2, and d3 variants. This is crucial for ensuring the reliability of quantitative bioanalytical methods where Empagliflozin α-Anomer-d4 is used as an internal standard. veeprho.com Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are evolving to provide detailed insights into the conformational dynamics of molecules, a principle that underscores the importance of precise deuterium labeling. nih.govnih.gov Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) can help to confirm that the deuterium labels are retained on the stable part of the molecule and are not lost during ionization or transit. chemrxiv.orgchemrxiv.org

Table 1: Illustrative HRMS Data for this compound

Parameter Expected Value Observed Value Isotopic Purity (%)
Molecular Formula C₂₃H₂₃D₄ClO₇ - -
Exact Mass 454.93 g/mol biosynth.com 454.1811 >99%

| Isotopic Distribution | d4-dominant | Confirmed | - |

Note: The data in this table is illustrative and represents typical expected outcomes for this type of analysis.

Nuclear Magnetic Resonance Spectroscopy (e.g., 2H NMR, 13C NMR) for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise molecular structure of a compound, including the specific location of isotopic labels. For this compound, both Deuterium (²H) NMR and Carbon-13 (¹³C) NMR are vital for confirming the exact positions of the four deuterium atoms.

²H NMR spectroscopy directly detects the deuterium nuclei. The chemical shift of the deuterium signal provides information about its electronic environment, thereby confirming its position within the molecular structure. plos.org The absence of signals at specific positions in the ¹H NMR spectrum, where protons are expected in the unlabeled molecule, coupled with the appearance of signals in the ²H NMR spectrum, provides definitive evidence of successful and site-specific deuteration. plos.orgresearchgate.net

¹³C NMR is also highly valuable. The coupling between carbon and deuterium (C-D) atoms results in characteristic splitting patterns and shifts in the ¹³C spectrum compared to the spectrum of the unlabeled compound. These changes can be used to pinpoint the carbon atoms bonded to deuterium, thus confirming the label positions. Magnetic resonance spectroscopy (MRS) experiments are commonly used to confirm successful deuterium labeling in compounds. nih.govresearchgate.net

Table 2: Representative NMR Shifts for Deuterium Position Confirmation

Nucleus Expected Chemical Shift (ppm) of Labeled Positions Observed Shift Change (vs. Unlabeled) Confirmation
²H NMR Specific shifts corresponding to deuterated phenyl ring positions Appearance of deuterium signals Deuterium presence confirmed

| ¹³C NMR | Shifts for carbons attached to deuterium | Characteristic splitting and upfield shift | Positional confirmation |

Note: This table provides a conceptual representation of NMR data used for deuterium position confirmation.

Chiral Chromatography (e.g., HPLC) for Anomeric Purity and Isomeric Separation of this compound

Empagliflozin possesses multiple stereogenic centers, leading to the possibility of various stereoisomers, including the α- and β-anomers which differ in the configuration at the anomeric carbon. pnrjournal.comallmpus.com Ensuring the anomeric purity of this compound is critical, as stereoisomers can have different biological activities and metabolic fates. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. nih.gov

By employing a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives, it is possible to separate the α-anomer from the β-anomer and other potential diastereomers or enantiomers. ejbps.comgoogle.com The differential interaction of the isomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. ejbps.com Method development involves optimizing the mobile phase composition and column temperature to achieve baseline separation. google.com The purity of the α-anomer is typically assessed by calculating its peak area as a percentage of the total area of all eluting isomers.

Table 3: Example Chiral HPLC Method Parameters and Results

Parameter Condition Result
Column Chiralpak IC (cellulose tris(3,5-dichlorophenyl carbamate)) ejbps.com Baseline separation of anomers
Mobile Phase n-Hexane: Isopropyl alcohol: ethanol: Methyl tert-butyl ether: trifluoro acetic acid ejbps.com Resolution > 1.5
Flow Rate 1.0 mL/min ejbps.com -
Detection UV at 224 nm google.com -

| Anomeric Purity | - | >98% α-anomer |

Note: The parameters and results in this table are based on published methods for empagliflozin isomers and serve as an illustrative example.

Spectroscopic Techniques (e.g., FTIR, UV-Vis) for Structural Conformation Post-Deuteration

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily influenced by the chromophores present. honeymanlaboratories.com For this compound, the phenyl and chlorophenyl groups are the main chromophores. Since deuteration does not significantly alter the electronic structure of these chromophores, the UV-Vis spectrum of the labeled compound is expected to be nearly identical to that of its unlabeled counterpart. mdpi.com This analysis serves as a quality control check to ensure the fundamental electronic structure remains intact.

Table 4: Summary of Spectroscopic Analysis of this compound

Technique Parameter Expected Observation Inference
FTIR C-D Stretching Vibration Appearance of new bands around 2250 cm⁻¹ Successful Deuteration
FTIR Fingerprint Region Consistent with unlabeled Empagliflozin structure No significant structural rearrangement

| UV-Vis | λmax (Maximum Absorbance) | No significant shift compared to unlabeled compound | Chromophoric structure is intact |

Note: The data presented is based on general principles of spectroscopic analysis for deuterated compounds.

Applications of Empagliflozin α Anomer D4 in Quantitative Bioanalytical Method Development

Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) for Empagliflozin (B1684318) Quantification

Empagliflozin α-Anomer-d4 is widely employed as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the precise measurement of empagliflozin in biological matrices. ijper.orgijper.org The principle of IDMS relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. As the labeled standard (this compound) and the unlabeled analyte (empagliflozin) are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. medchemexpress.com This co-elution and co-ionization allow for the correction of any sample loss during extraction and any variations in instrument response, thereby significantly enhancing the accuracy and precision of the quantification.

Several studies highlight the use of Empagliflozin-d4 as an internal standard for determining empagliflozin concentrations in human plasma. ijper.orgijper.orgasiapharmaceutics.info Its use is crucial for pharmacokinetic and bioequivalence studies where reliable and accurate measurements are paramount. ijper.orgijper.org

Development and Validation of Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Empagliflozin

The development of robust and sensitive bioanalytical methods is essential for drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of drugs in biological fluids due to its high selectivity and sensitivity. wisdomlib.org The use of this compound as an internal standard is a cornerstone in the development and validation of these LC-MS/MS assays for empagliflozin. ijper.orgijper.orgasiapharmaceutics.info

Validation of these methods is performed in accordance with regulatory guidelines to ensure their reliability. nih.gov A typical LC-MS/MS method for empagliflozin involves chromatographic separation on a C18 column followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net The MRM transitions for empagliflozin and this compound are specifically monitored to ensure selectivity. For instance, one method monitored the transition pairs of m/z 451.04 → 71.07 for empagliflozin and m/z 455.43 → 75.05 for Empagliflozin-d4 in positive ion mode. nih.govnih.govresearchgate.net

The table below summarizes the chromatographic and mass spectrometric conditions from a representative study:

ParameterCondition
Chromatography
ColumnBridged Ethylene Hybrid C18 (50 mm × 2.1 mm, 1.7 μm)
Mobile Phase0.1% aqueous formic acid:acetonitrile (75:25, v/v)
Flow Rate0.2 mL min-1
Column Temperature55°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Empagliflozin)m/z 451.04 → 71.07
MRM Transition (Empagliflozin-d4)m/z 455.43 → 75.05

This data is illustrative and based on published methodologies. nih.govnih.gov

Optimization of Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of drugs in biological matrices such as plasma is often challenged by the presence of endogenous components that can interfere with the analysis. Therefore, effective sample preparation is a critical step. Common techniques used for the extraction of empagliflozin from human plasma include liquid-liquid extraction (LLE) and protein precipitation. ijper.orgijper.orgbue.edu.eg

Liquid-liquid extraction with solvents like ethyl acetate (B1210297) has been shown to be a cost-effective method for preparing plasma samples for empagliflozin analysis. ijper.orgijper.org Another approach involves protein precipitation with acetonitrile, followed by freezing the precipitated proteins and lipids to minimize matrix effects. researchgate.netnih.govresearchgate.net The inclusion of this compound at the beginning of this process ensures that any variability in extraction recovery between samples is accounted for, leading to more reliable results.

Assessment and Mitigation of Matrix Effects in LC-MS/MS Methodologies

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components, are a significant concern in LC-MS/MS bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. bue.edu.eg Since the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte peak area to the internal standard peak area remains constant, thus ensuring accurate quantification. bue.edu.eg

Studies have demonstrated that with the use of Empagliflozin-d4, the matrix effect on the ionization of empagliflozin is not significant. bue.edu.eg The coefficient of variation (CV%) of the internal standard-normalized matrix factor is typically evaluated to assess the relative matrix effect, with values within acceptable limits indicating a lack of significant impact on the assay's accuracy. bue.edu.eg For example, in one study, the CV% of the IS-normalized matrix factor for empagliflozin was found to be between 3.89% and 9.79%, indicating effective mitigation of matrix effects. bue.edu.eg

Evaluation of Analytical Linearity, Precision, and Accuracy for this compound-Assisted Quantitation

A cornerstone of bioanalytical method validation is the assessment of linearity, precision, and accuracy. Methods utilizing this compound as an internal standard have consistently demonstrated excellent performance in these areas.

Linearity: The calibration curves for empagliflozin in human plasma are typically linear over a wide concentration range. For instance, linearity has been established in ranges such as 2.0-250.0 ng/mL and 5-1,000 ng/mL. nih.govnih.gov The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Precision and Accuracy: The precision of the method is a measure of the random error and is expressed as the percent coefficient of variation (%CV). Accuracy reflects the closeness of the measured value to the true value and is expressed as the percent difference from the nominal concentration. Regulatory guidelines typically require the precision to be within 15% CV (20% at the lower limit of quantification, LLOQ) and the accuracy to be within ±15% (±20% at the LLOQ).

The table below presents a summary of the validation parameters from a study using Empagliflozin-d4 for the quantification of empagliflozin in human plasma.

Validation ParameterResult
Linearity Range 2.0 - 250.0 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%) 85% - 115%
Inter-day Accuracy (%) 85% - 115%

This data is a representative summary from published literature and demonstrates the typical performance of such assays. nih.gov

The consistent achievement of these stringent validation criteria underscores the reliability of LC-MS/MS methods that employ this compound for the quantitative analysis of empagliflozin in biological samples.

Mechanistic and Metabolic Investigations Employing Empagliflozin α Anomer D4 As a Tracer

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Subcellular Fractions (e.g., Microsomes, Cytosol)

In vitro metabolic stability studies are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the test compound with subcellular fractions, such as liver microsomes or cytosol, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent drug over time is monitored to determine its metabolic stability.

The use of Empagliflozin (B1684318) α-Anomer-d4 in these studies is primarily as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled empagliflozin, ensuring similar extraction recovery and ionization efficiency. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling accurate quantification of the parent compound's depletion.

Table 1: Representative Data from an In Vitro Metabolic Stability Assay of Empagliflozin

Time (minutes)Empagliflozin Concentration (µM)
01.00
50.95
150.88
300.75
600.55

Elucidation of Specific Metabolic Pathways and Metabolite Identification Using Isotope Tracing

Stable isotope tracing is a powerful technique to follow a metabolic substrate through downstream biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. springernature.commssm.edunih.gov By using Empagliflozin α-Anomer-d4, researchers can readily distinguish drug-related metabolites from endogenous molecules in complex biological matrices. When a mixture of labeled and unlabeled empagliflozin is administered, the resulting metabolites will exhibit a characteristic isotopic pattern that serves as a clear indicator of their origin.

This approach is particularly useful in identifying novel or unexpected metabolic pathways. The deuterium label is retained in the metabolites, allowing for their detection and structural elucidation using high-resolution mass spectrometry. This method provides valuable qualitative information about the origin of metabolites and their relative rates of production. springernature.commssm.edunih.gov

Assessment of Enzymatic Reaction Kinetics (e.g., Km, Vmax) with Deuterated Substrates

Understanding the kinetics of the enzymes responsible for metabolizing a drug is essential for predicting its disposition and potential for drug-drug interactions. The key parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined by incubating varying concentrations of the substrate with the enzyme system.

While specific kinetic data for this compound is not publicly available, deuterated substrates are often employed in such studies to investigate the kinetic isotope effect (KIE). A significant KIE, where the deuterated compound is metabolized at a different rate than the non-deuterated compound, can provide insights into the rate-limiting step of the enzymatic reaction.

Table 2: Hypothetical Enzyme Kinetic Parameters for Empagliflozin Metabolism

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)
UGT1A9Empagliflozin50250
UGT2B7Empagliflozin100150

Application in Reaction Phenotyping Studies to Identify Involved Enzymes (e.g., UGTs)

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. nih.govcreative-bioarray.com This is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.govlabcorp.com For empagliflozin, which is primarily cleared through glucuronidation, identifying the responsible UDP-glucuronosyltransferase (UGT) isoforms is of high importance. springernature.com

In these studies, this compound would be incubated with a panel of recombinant human UGT enzymes. bioivt.com The formation of the glucuronide metabolite would be monitored for each individual UGT isoform. The enzymes that show the highest rates of metabolite formation are identified as the primary contributors to the drug's metabolism. nih.gov This approach helps to identify which drug-metabolizing enzymes are responsible for the metabolism of a compound and can support in vivo data to identify active metabolites. bioivt.com

Table 3: Illustrative Results of a UGT Reaction Phenotyping Study for Empagliflozin

UGT IsoformRelative Glucuronidation Activity (%)
UGT1A15
UGT1A310
UGT1A970
UGT2B715

Studies on the Role of this compound in Modulating Lipid Metabolism in Preclinical Models

Recent research has indicated that empagliflozin can positively affect myocardial energetics, including the metabolism of lipids and fatty acids. nih.govnih.gov In preclinical models, empagliflozin has been shown to alter lipid metabolism in the heart and liver, reducing the accumulation of neutral lipids and lipotoxic intermediates. nih.govnih.gov

The use of this compound in such preclinical studies would enable researchers to trace the disposition of the drug and its metabolites in various tissues, including the heart and liver. By combining stable isotope tracing with metabolomics, it would be possible to gain a more detailed understanding of how empagliflozin influences specific lipid metabolic pathways. For instance, studies have shown that empagliflozin treatment can lead to a reduction in the accumulation of myocardial lipids, which is a predictor of improved myocardial energy metabolism. nih.gov In a prediabetic model, empagliflozin was found to improve hepatic lipid metabolism independently of obesity. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Non Human Biological Systems Utilizing Empagliflozin α Anomer D4

Absorption, Distribution, and Elimination Studies in Animal Models (e.g., Rodents)

Comprehensive studies in rodent models would be the first step in characterizing the absorption, distribution, and elimination (ADE) of Empagliflozin (B1684318) α-Anomer-d4. Following oral and intravenous administration, key pharmacokinetic parameters would be determined.

No specific data is publicly available for Empagliflozin α-Anomer-d4. For the parent compound, Empagliflozin, studies in rats have characterized its pharmacokinetic profile, providing a basis for comparison. fda.gov

Interactive Data Table: Hypothetical Pharmacokinetic Parameters in Rodents

ParameterValueUnit
Bioavailability (Oral)Data Not Available%
Tmax (Oral)Data Not Availableh
Cmax (Oral)Data Not Availableng/mL
AUC (Oral)Data Not Availableng·h/mL
ClearanceData Not AvailablemL/min/kg
Volume of DistributionData Not AvailableL/kg
Half-life (t½)Data Not Availableh

Quantitative Tissue Distribution and Localization Profiling via Isotope Tracing Techniques

The use of the stable isotope label (deuterium) in this compound would be ideal for quantitative whole-body autoradiography or other mass spectrometry-based tissue analysis techniques. These studies would reveal the extent and rate of the compound's distribution into various organs and tissues.

Specific tissue distribution data for this compound is not available. For the parent compound, Empagliflozin, distribution has been shown to be rapid to most tissues in rats, with lower concentrations observed in the central nervous system. fda.gov

Evaluation of Potential Drug-Drug Interactions and Enzyme Induction/Inhibition in Non-Human Models

In vitro and in vivo non-human models are used to assess the potential of a compound to interact with metabolic enzymes (such as cytochrome P450s) and drug transporters. These studies are crucial for predicting potential drug-drug interactions.

No information regarding drug-drug interaction studies specifically for this compound in non-human models is publicly available. Studies on the parent compound, Empagliflozin, have been conducted, primarily in human subjects, to evaluate its interaction potential with other medications. nih.gov

Investigations into Pharmacodynamic Markers in Non-Human Biological Preparations

Pharmacodynamic studies would investigate whether this compound elicits the same biological effects as its non-deuterated counterpart. The primary pharmacodynamic marker for SGLT2 inhibitors is an increase in urinary glucose excretion.

There are no publicly available pharmacodynamic studies for this compound. The parent compound, Empagliflozin, has been shown to dose-dependently increase urinary glucose excretion in various animal models, which is a key indicator of its SGLT2 inhibition activity. fda.govnih.gov

Interactive Data Table: Hypothetical Pharmacodynamic Response in Rodents

Pharmacodynamic MarkerResult
Urinary Glucose ExcretionData Not Available
Blood Glucose ReductionData Not Available
SGLT2 Inhibition (IC50)Data Not Available

Methodological Considerations and Challenges in the Research Application of Empagliflozin α Anomer D4

Long-Term Stability and Maintenance of Isotopic Integrity in Research Storage

The long-term viability of Empagliflozin (B1684318) α-Anomer-d4 as an internal standard is contingent upon its chemical stability and the maintenance of its isotopic label. Since it is a stable isotope-labeled compound, it is not radioactive and does not undergo radioactive decay. moravek.com However, improper storage can lead to chemical degradation, compromising the purity and concentration of stock solutions. The primary concern for deuterated standards is the potential for back-exchange, where deuterium (B1214612) atoms are replaced by protons from the storage solvent or environment, which would compromise its isotopic integrity.

To mitigate these risks, rigorous storage protocols are essential. Key practices include storing the compound at low, controlled temperatures, typically ranging from -20°C to -80°C, to minimize chemical degradation. wpmucdn.comglpbio.com Protection from light, using amber vials or storage in darkness, is also crucial to prevent photodegradation. moravek.com Furthermore, the choice of solvent for stock solutions is critical; solvents must be aprotic and of high purity to prevent deuterium-proton exchange. The stability of the label is highest when deuterium is placed on non-exchangeable sites of the molecule, away from heteroatoms like oxygen or nitrogen where exchange is more likely. acanthusresearch.com Regular checks of purity and concentration, especially for long-term studies, are a component of good laboratory practice to ensure the standard's integrity over time. nih.gov

Table 1: Recommended Storage Conditions for Empagliflozin α-Anomer-d4
ParameterConditionRationale
Temperature-20°C to -80°CSlows chemical degradation and minimizes solvent evaporation. glpbio.comgmpplastic.com
Light ExposureStore in darkness (e.g., amber vials)Prevents potential photodegradation of the compound. moravek.com
AtmosphereStore under an inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation of sensitive compounds. gmpplastic.com
ContainerTightly sealed glass vialsPrevents contamination and solvent evaporation; glass is preferred for its inertness. gmpplastic.com
SolventHigh-purity, aprotic solvents (e.g., DMSO, Methanol)Minimizes the risk of deuterium-proton exchange and ensures solution stability. ijper.org

Potential for Isotope Effects in Biological Systems and Their Impact on Research Outcomes

The substitution of hydrogen with deuterium, a heavier isotope, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can lead to the deuterium kinetic isotope effect (KIE), where reactions involving the cleavage of this bond proceed at a slower rate. nih.gov In drug metabolism, where enzymatic oxidation often involves C-H bond breaking, deuteration can significantly slow down metabolic processes, altering a compound's pharmacokinetic profile. nih.govnih.gov

While this effect is exploited in the development of some deuterated drugs to improve their metabolic stability, it must be carefully considered when using this compound as an internal standard. nih.govresearchgate.net For bioanalytical purposes, an ideal internal standard should co-elute with and exhibit nearly identical ionization and extraction behavior to the unlabeled analyte. researchgate.net A significant KIE could theoretically alter the retention time slightly or affect its interaction in certain biological matrices, although this is generally minimal for deuterated standards with four deuterium atoms. The primary purpose of this compound is to track the analyte during sample preparation and analysis, and its design assumes that the isotope effect does not significantly alter its physicochemical properties in a way that would compromise its ability to mimic the unlabeled Empagliflozin. wisdomlib.org Therefore, validation experiments must confirm that the deuterated standard reliably tracks the analyte despite any minor isotope effects.

Strategies for Preventing Cross-Contamination and Ensuring Data Reliability in Bioanalytical Laboratories

In quantitative bioanalysis, preventing cross-contamination is paramount for data integrity. Cross-contamination can occur from multiple sources: between samples, from the internal standard to the analyte sample, or from environmental sources. pharmuni.com When using this compound, even minute contamination of a study sample with the standard, or vice versa, can lead to inaccurate quantification.

Bioanalytical laboratories employ a multi-faceted approach to mitigate these risks. Central to this is the implementation of strict standard operating procedures (SOPs) for sample handling. pharmuni.com This includes the physical separation of high-concentration solutions, such as stock solutions of this compound, from the preparation areas for study samples and quality controls. food.gov.uk The use of dedicated and properly calibrated pipettes, disposable tips, and single-use containers is standard practice. partstown.com Furthermore, robust cleaning and decontamination protocols for all equipment and work surfaces are essential. procleanings.com In LC-MS/MS analysis, carryover is a form of cross-contamination where analyte from a preceding, high-concentration sample affects the measurement of a subsequent sample. Bioanalytical method validation includes rigorous testing for carryover by injecting a blank sample immediately after the highest calibration standard to ensure the absence of signal at the analyte's retention time. asiapharmaceutics.info

Table 2: Key Strategies for Contamination Control
StrategySpecific ActionObjective
Procedural ControlsDevelop and follow strict SOPs for sample handling and preparation.Ensure consistent and safe handling to minimize human error. pharmuni.com
Physical SeparationUse separate work areas for handling stock solutions and low-concentration samples.Prevent aerosol or direct transfer of high-concentration materials to study samples. food.gov.uk
Dedicated EquipmentUse designated pipettes, glassware, and other lab supplies for different tasks.Eliminate residue transfer from shared equipment.
Cleaning & DecontaminationImplement validated cleaning procedures for all reusable equipment and surfaces.Remove any residual analyte or internal standard between analyses. procleanings.com
Carryover AssessmentAnalyze blank samples after high-concentration samples during method validation.Confirm that the analytical system is free from residual analyte that could affect subsequent measurements. asiapharmaceutics.info

Considerations for Reproducibility and Inter-Laboratory Variability in Labeled Compound Studies

Reproducibility, the ability to obtain consistent results when a study is repeated, is a cornerstone of scientific validity. wikipedia.org In studies utilizing labeled compounds like this compound, achieving reproducibility across different laboratories can be challenging. Inter-laboratory variability can arise from numerous sources, even when labs are ostensibly following the same protocol.

Key sources of variability include differences in instrumentation, such as the model and sensitivity of the mass spectrometer, and variations in analytical columns. researchgate.net The preparation of calibration standards and quality controls, including the source and purity of the reference standard and the internal standard, can also introduce discrepancies. Furthermore, subtle differences in sample preparation techniques, reagent sources, and data processing methods contribute to variability. researchgate.net

To enhance reproducibility, the use of a stable isotope-labeled internal standard like this compound is a critical first step, as it can correct for variability in sample extraction and matrix effects. researchgate.netnih.gov However, further measures are necessary. These include detailed and unambiguous method documentation, the use of certified reference materials where available, and conducting inter-laboratory cross-validation studies (ring trials). wikipedia.org Such trials help identify sources of bias and establish the robustness of the analytical method, ultimately fostering greater confidence in the comparability of results generated across different research sites.

Future Research Directions and Emerging Applications of Deuterated Empagliflozin Analogs

Development of Novel High-Throughput Bioanalytical Techniques for Drug Discovery Support

The development of robust analytical methods is a cornerstone of the drug discovery process. researchgate.net Deuterated compounds like Empagliflozin (B1684318) α-Anomer-d4 are integral to the precision and accuracy of bioanalytical techniques, primarily serving as ideal internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.netsemanticscholar.org The future in this area lies in adapting these highly accurate methods for high-throughput screening (HTS), a process that allows researchers to conduct millions of chemical and pharmacological tests rapidly. ucsf.edu

Current validated LC-MS/MS methods for empagliflozin, which already utilize Empagliflozin-d4, demonstrate high sensitivity and selectivity in complex biological matrices like human plasma. researchgate.netsemanticscholar.org These methods can be accelerated and scaled for HTS applications by integrating advanced automation and robotics for sample preparation, such as automated liquid handling for liquid-liquid or solid-phase extraction. ucsf.edu Furthermore, the evolution of ultra-high-performance liquid chromatography (UPLC) systems allows for significantly faster separation times without compromising resolution, a key requirement for analyzing large compound libraries efficiently. researchgate.net

The development of these novel HTS bioanalytical assays, underpinned by the reliability of deuterated internal standards, would enable faster screening of new chemical entities for their interaction with targets like the sodium-glucose co-transporter 2 (SGLT2). This allows for rapid generation of pharmacokinetic data for numerous potential drug candidates, significantly accelerating the early stages of the drug discovery pipeline.

Table 1: Parameters for High-Throughput Bioanalytical Methods

Parameter Description Relevance to HTS with Deuterated Analogs
Automation Use of robotics and liquid handlers for sample preparation and injection. ucsf.edu Increases sample throughput and reproducibility, minimizing human error.
Miniaturization Use of microtiter plates (e.g., 384- or 1536-well) for reactions and sample storage. ucsf.edu Reduces reagent and sample consumption, lowering costs.
Rapid Chromatography Employment of UPLC or other fast LC techniques. researchgate.net Shortens analytical run times from minutes to seconds per sample.
Sensitive Detection Advanced tandem mass spectrometry for precise quantification. semanticscholar.orgmedscape.com Empagliflozin-d4 as an internal standard ensures accuracy despite rapid analysis.
Data Processing Automated software for data acquisition, analysis, and hit selection. ucsf.edu Manages the large volume of data generated during HTS campaigns.

Exploration of Previously Uncharacterized Metabolic Pathways and Metabolite Formation

The primary metabolic pathway for empagliflozin is well-established as glucuronidation, mediated by UGT enzymes UGT2B7, UGT1A3, UGT1A8, and UGT1A9. researchgate.netresearchgate.net This process results in the formation of three main glucuronide metabolites: 2-O-, 3-O-, and 6-O-glucuronide. researchgate.net These known metabolites, however, account for less than 10% of the total drug-related material in plasma, and a large portion of the administered dose is excreted as the unchanged parent drug. researchgate.netmedscape.com While metabolism is considered a minor elimination route, the use of highly sensitive analytical techniques with deuterated tracers like Empagliflozin α-Anomer-d4 offers the potential to uncover minor, previously uncharacterized metabolic pathways.

Stable isotope-labeled internal standards are invaluable tools for achieving precision and accuracy in analytical chemistry, helping to compensate for matrix effects during analysis. By administering a deuterated version of the drug in preclinical models, researchers can use high-resolution mass spectrometry to trace the metabolic fate of the compound with exceptional confidence. The distinct mass shift introduced by the deuterium (B1214612) atoms allows for the unequivocal identification of drug-related material against a complex background of endogenous molecules. This "isotope tracing" approach can facilitate the discovery of low-abundance metabolites that may have been missed in previous studies using radiolabeled ([14C]) compounds. medscape.com

The identification of novel metabolites, even minor ones, is crucial for a complete understanding of a drug's disposition and for assessing whether any metabolites could contribute to off-target effects or drug-drug interactions. This compound can serve as both the tracer for administration and the internal standard for quantification, enabling precise studies to explore the full metabolic profile of empagliflozin.

Table 2: Known and Potential Metabolites of Empagliflozin

Metabolite Type Specific Metabolites Identified Potential for Uncharacterized Pathways
Phase II (Glucuronidation) 2-O-glucuronide, 3-O-glucuronide, 6-O-glucuronide. researchgate.net Dominant pathway, but minor alternative conjugation reactions could exist.
Phase I (Oxidation) A tetrahydrofuran (B95107) ring-opened carboxylic acid metabolite (in feces). medscape.com Minor oxidative pathways may exist, forming hydroxylated or other oxidized species.
Other Pathways None characterized. Deuterated tracers could help identify products of other biotransformations like sulfation or methylation.

Potential for Application in Advanced Imaging Mass Spectrometry for Spatial Metabolomics

Imaging mass spectrometry (IMS), particularly matrix-assisted laser desorption/ionization (MALDI-MSI), has emerged as a revolutionary technology in pharmaceutical research. researchgate.netresearchgate.net It allows for the label-free visualization of the spatial distribution of a drug, its metabolites, and endogenous biomolecules directly within tissue sections. researchgate.netpatsnap.com This provides critical information beyond what can be obtained from traditional methods that rely on tissue homogenization, which obscures the heterogeneity of drug distribution. patsnap.com

While IMS is a label-free technique, achieving accurate quantification across a tissue section is challenging due to variations in analyte extraction and ion suppression. medscape.com This is where deuterated analogs like this compound play a critical role. For quantitative IMS (qIMS), a solution containing the stable isotope-labeled internal standard (e.g., Empagliflozin-d4) is sprayed uniformly over the tissue section prior to analysis. medscape.com The deuterated standard co-crystallizes with the matrix and the analyte, providing a reliable internal reference at every pixel of the resulting image. By comparing the signal intensity of the unlabeled drug to the known concentration of the deuterated standard, a precise quantitative map of the drug's distribution can be generated. medscape.com

Studies using radiolabeled empagliflozin have already shown its distribution to major organs of elimination, such as the gastrointestinal tract. vivanls.com Applying qIMS with this compound would allow researchers to visualize and quantify the drug and its key glucuronide metabolites within specific histological structures of target organs like the kidney, liver, and pancreas. This enables a deeper understanding of pharmacokinetics at the site of action and can link drug concentration in specific cell types to pharmacological or toxicological effects, a key goal of spatial metabolomics.

Role in Mechanistic Toxicology Studies Focusing on Non-Clinical Models

Non-clinical toxicology studies are essential for establishing the safety profile of any new drug candidate. researchgate.net For empagliflozin, studies in rats, mice, and dogs have shown a toxicity profile largely related to its pharmacological effect of inducing glucose loss, leading to effects like decreased body weight, dehydration, and urinary changes. researchgate.net Microscopic changes in the kidneys, such as tubular nephropathy, have also been consistently observed. researchgate.net Deuterated analogs like this compound can serve as powerful tools in mechanistic toxicology to probe the underlying causes of these observations.

There are two primary applications for deuterated analogs in this context:

Precise Exposure Assessment: By using this compound as an internal standard for LC-MS/MS analysis of tissue samples from toxicology studies, researchers can accurately determine the concentration of the parent drug and its metabolites in the specific organs where toxicity is observed (e.g., the kidney). This allows for the establishment of clear relationships between drug exposure levels in target tissues and the severity of pathological findings, helping to define safety margins more accurately.

Investigating Metabolism-Mediated Toxicity: Stable isotope labeling can be used to understand whether a drug's toxicity is caused by the parent compound or by a reactive metabolite. vivanls.com Deuteration at a site of metabolic attack can slow down the rate of that specific metabolic reaction due to the kinetic isotope effect (KIE). ucsf.edunih.gov By synthesizing an empagliflozin analog deuterated at a known metabolic "soft spot" and comparing its toxicity profile in a non-clinical model to that of the unlabeled drug, researchers could determine if blocking a particular metabolic pathway mitigates a specific toxicity. This "metabolic shunting" can provide crucial mechanistic insights and even guide the design of safer drugs. ucsf.edu

Development of Further Deuterated Empagliflozin Analogs with Alternative Labeling Strategies

The most common deuterated analog, Empagliflozin-d4, is highly effective as an internal standard for bioanalysis. However, the development of further analogs with alternative labeling strategies offers expanded research applications. The synthesis of isotope-labeled empagliflozin is feasible, as demonstrated by the successful preparation of carbon-13 and carbon-14 (B1195169) labeled versions at various positions within the molecule. researchgate.netnih.gov These syntheses show that labels can be strategically placed on the glucose moiety, the benzylic position, or the phenyl ring, providing a blueprint for alternative deuteration patterns. researchgate.netnih.gov

Future development could focus on several key strategies:

Site-Specific Deuteration for Metabolic Stability: As discussed in mechanistic toxicology, strategically placing deuterium atoms at sites vulnerable to oxidative metabolism can slow down the formation of certain metabolites. ucsf.edu This approach is not just for studying toxicity but can also be used to intentionally design a new chemical entity with improved pharmacokinetic properties, such as a longer half-life or reduced formation of an undesirable metabolite. semanticscholar.orgucsf.edu This "deuterium switch" approach has been successfully used to develop new approved drugs. ucsf.edu

Multi-Deuterated Analogs: Synthesizing analogs with a higher degree of deuteration (e.g., Empagliflozin-d5, -d7, or -d9) could provide even more robust internal standards. A larger mass difference from the parent compound can be advantageous in certain mass spectrometry applications, further reducing any potential for cross-signal interference and ensuring the stability of the label.

Labeling for Mechanistic Studies: Placing deuterium on different functional groups of the empagliflozin molecule can help elucidate the mechanisms of specific biotransformations or chemical reactions. For example, labeling near the glucuronidation sites could help probe the kinetics and selectivity of different UGT enzymes involved in its metabolism.

These alternative labeling strategies would expand the utility of deuterated empagliflozin analogs from being solely analytical standards to becoming active investigational tools for designing better drugs and gaining a deeper understanding of their biological behavior.

Q & A

Basic Research Questions

Q. How is Empagliflozin α-Anomer-d4 structurally and functionally distinct from non-deuterated empagliflozin, and why is this distinction critical for pharmacokinetic studies?

  • Answer : The α-anomer configuration and deuterium substitution at four positions (d4) reduce metabolic degradation by stabilizing C-H bonds, enhancing isotopic tracing precision. This modification allows researchers to track empagliflozin’s metabolites in vivo using mass spectrometry (e.g., LC-MS/MS), distinguishing endogenous compounds from administered drug derivatives. Methodologically, deuterated analogs enable quantitative pharmacokinetic modeling by minimizing isotopic interference in analytical workflows .

Q. What experimental models are optimal for studying this compound’s effects on sodium-glucose cotransporter-2 (SGLT2) inhibition in diabetic cohorts?

  • Answer : Use randomized controlled trials (RCTs) with stratified subgroups (e.g., T2DM patients with/without heart failure) to isolate SGLT2 inhibition effects. In vitro, employ human renal proximal tubule cell lines expressing SGLT2 to measure glucose uptake inhibition. Pair these with deuterium-labeled pharmacokinetic assays to correlate drug exposure with efficacy. Retrospective mediation analyses (e.g., assessing HbA1c and blood pressure as mediators) are recommended to disentangle direct SGLT2 effects from secondary metabolic outcomes .

Q. How should researchers address confounding variables when evaluating this compound’s impact on serum uric acid (SUA) levels in heart failure studies?

  • Answer : Apply multivariable regression models adjusting for baseline SUA, renal function (eGFR), and concomitant diuretic use. In the EMPEROR-Reduced trial design, stratification by SUA tertiles and interaction testing between treatment arms and SUA levels were used to confirm independence of empagliflozin’s cardiovascular benefits from urate-lowering effects. Pre-specify sensitivity analyses excluding patients with gout or urate-lowering therapies to mitigate confounding .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported effects on mortality endpoints across heterogeneous patient subgroups?

  • Answer : Conduct individual participant data (IPD) meta-analyses pooling data from trials like EMPEROR-Reduced and EMPA-REG OUTCOME. Use mixed-effects models to account for variability in baseline risk factors (e.g., ejection fraction, HbA1c). For discordant findings (e.g., mortality reduction in hyperuricemic subgroups vs. neutral effects in normouricemic cohorts), apply causal inference frameworks (e.g., inverse probability weighting) to assess effect modification by SUA levels .

Q. How can researchers design a mechanistic study to differentiate this compound’s direct cardiac effects from its systemic metabolic actions?

  • Answer : Implement a triple-blind RCT with cardiac-specific endpoints (e.g., cardiac MRI for myocardial efficiency) and paired deuterium tracing to quantify drug distribution in cardiac tissue. Compare outcomes against placebo in patients with T2DM and preserved ejection fraction. Use transcriptomic profiling (RNA-seq) of myocardial biopsies to identify SGLT2-independent pathways (e.g., ketone utilization, inflammatory markers) modulated by empagliflozin .

Q. What statistical approaches are recommended for analyzing non-linear relationships between this compound exposure and albuminuria reduction in uncontrolled hypertension cohorts?

  • Answer : Apply piecewise regression or spline models to identify threshold effects (e.g., SBP <140 mmHg vs. ≥140 mmHg). In post-hoc analyses, use structural equation modeling (SEM) to quantify the proportion of albuminuria reduction mediated by HbA1c vs. blood pressure changes. Report bootstrapped confidence intervals to account for non-normal data distributions .

Q. How should researchers validate the reproducibility of deuterium tracing data for this compound in multi-center pharmacokinetic studies?

  • Answer : Standardize LC-MS/MS protocols across sites using shared reference standards (e.g., NIST-traceable deuterated calibrators). Perform inter-laboratory cross-validation with blinded replicate samples. Report coefficients of variation (CV) for intra- and inter-assay precision. Use mixed-model ANOVA to quantify variance attributable to site vs. biological variability .

Methodological Guidance Table

Research Objective Recommended Technique Key References
Isotopic tracing of metabolitesLC-MS/MS with deuterium-labeled internal standards
Mediation analysis of albuminuriaStructural equation modeling (SEM)
Subgroup heterogeneity assessmentIPD meta-analysis with interaction terms
Pharmacokinetic variability controlMixed-model ANOVA with site random effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.